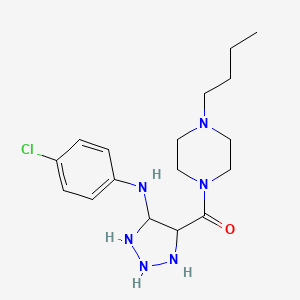

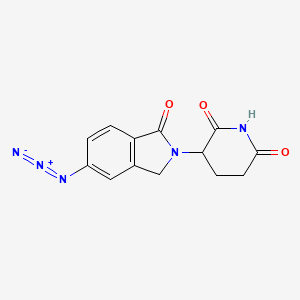

![molecular formula C14H11FN4O6S B2432542 [(4-Fluorophenyl)sulfanyl]methanimidamide 3,5-dinitrobenzoate CAS No. 2350179-02-9](/img/structure/B2432542.png)

[(4-Fluorophenyl)sulfanyl]methanimidamide 3,5-dinitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[(4-Fluorophenyl)sulfanyl]methanimidamide 3,5-dinitrobenzoate” is a chemical compound. It has a linear formula of C14H11FN4O6S . The compound is related to “{[(4-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride”, which has a linear formula of C8H10ClFN2S .

Molecular Structure Analysis

The InChI code for the related compound “{[(4-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride” is 1S/C8H9FN2S.ClH/c9-7-3-1-6(2-4-7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

The related compound “{[(4-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride” has a molecular weight of 220.7 .Scientific Research Applications

Antitubercular Agents

[(4-Fluorophenyl)sulfanyl]methanimidamide 3,5-dinitrobenzoate and its derivatives have shown significant potential as antitubercular agents. Karabanovich et al. (2016) discovered a new class of antituberculosis agents, specifically 5-substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These compounds demonstrated outstanding in vitro activity against Mycobacterium tuberculosis strains, with minimum inhibitory concentration values as low as 0.03 μM. Importantly, these compounds exhibited a selective antimycobacterial effect, showing no activity against other bacteria or fungi tested. The selected compounds were also non-mutagenic and showed low in vitro toxicities in mammalian cell lines and primary human hepatocytes (Karabanovich et al., 2016).

Synthesis of Aryl/Alkyl Sulfides

The compound has been used in chemical synthesis as well. Sharma and Peddinti (2017) reported a metal-free protocol for synthesizing unsymmetrical biaryl sulfides and aryl–alkyl sulfides under the catalytic influence of 2,4-dinitrobenzoic acid. This reaction proceeded in a regioselective anti-Michael addition fashion, yielding the products within a very short period of time and in good to excellent yields (Sharma & Peddinti, 2017).

Coordination Polymers

Pedireddi and Varughese (2004) explored the synthesis and self-assembly of Co(II) complexes of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyridine. These complexes formed coordination polymers with structures dependent on the solvents used during the synthesis. The study found that the solvent played a crucial role in the formation of these complexes and their three-dimensional structures (Pedireddi & Varughese, 2004).

Proton Exchange Membranes

In the field of materials science, Kim, Robertson, and Guiver (2008) synthesized a new sulfonated side-chain grafting unit containing two or four sulfonic acid groups using sulfonated 4-fluorobenzophenone. These comb-shaped sulfonated polymers exhibited good properties as polyelectrolyte membrane materials, showing high proton conductivity, which is crucial for fuel cell applications (Kim, Robertson, & Guiver, 2008).

Safety and Hazards

The related compound “{[(4-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride” has several hazard statements: H302, H312, H332 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name |

3,5-dinitrobenzoic acid;(4-fluorophenyl) carbamimidothioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2S.C7H4N2O6/c8-5-1-3-6(4-2-5)11-7(9)10;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-4H,(H3,9,10);1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKBLLPQHKKZLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SC(=N)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

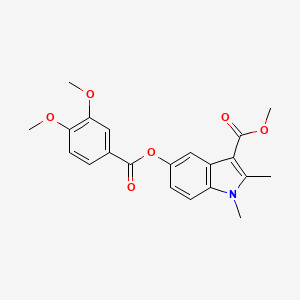

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2432460.png)

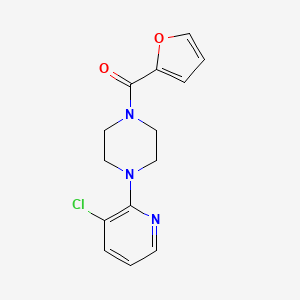

![3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2432461.png)

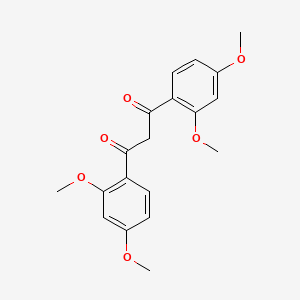

![(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2432464.png)

![2-(2,4-dichlorophenoxy)-N-[3-[6-(4-methylpiperazino)pyridazin-3-yl]phenyl]acetamide](/img/structure/B2432479.png)

![((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone](/img/structure/B2432481.png)

![2,3,5,6-Tetramethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2432482.png)